1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps, typically starting with the preparation of the core chromeno[2,3-c]pyrrole structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final compound .
Chemical Reactions Analysis
1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties.
Mechanism of Action
The mechanism of action of 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the targets and the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other chromeno[2,3-c]pyrrole derivatives, each with varying substituents that can alter their chemical and biological properties .
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H30N2O5/c1-17(2)13-14-36-23-12-10-20(16-24(23)35-5)27-26-28(33)21-15-18(3)9-11-22(21)37-29(26)30(34)32(27)25-8-6-7-19(4)31-25/h6-12,15-17,27H,13-14H2,1-5H3 |
InChI Key |
VZLXFWUDIWGHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)OCCC(C)C)OC |
Origin of Product |
United States |
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